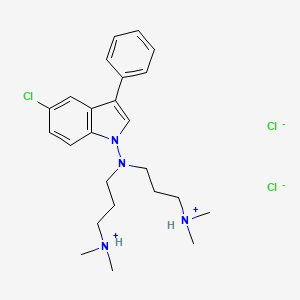
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylindole core substituted with dimethylamino groups and a chlorine atom. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride involves multiple steps, starting with the preparation of the phenylindole core. The core is typically synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions. The resulting indole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Next, the dimethylamino groups are introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated indole with 3-(dimethylamino)propylamine under basic conditions. The final step involves converting the free base to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function and leading to various biological effects. The dimethylamino groups enhance its binding affinity, while the chlorine atom contributes to its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a carboxyl activating agent in peptide synthesis.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Employed as a catalyst in polyurethane production.
3-Dimethylamino-1-propyl chloride: Utilized in the synthesis of various organic compounds.
Uniqueness
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
57647-50-4 |
|---|---|
Molecular Formula |
C24H35Cl3N4 |
Molecular Weight |
485.9 g/mol |
IUPAC Name |
3-[(5-chloro-3-phenylindol-1-yl)-[3-(dimethylazaniumyl)propyl]amino]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C24H33ClN4.2ClH/c1-26(2)14-8-16-28(17-9-15-27(3)4)29-19-23(20-10-6-5-7-11-20)22-18-21(25)12-13-24(22)29;;/h5-7,10-13,18-19H,8-9,14-17H2,1-4H3;2*1H |
InChI Key |
CJBKKAHGVLBKOC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN(CCC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
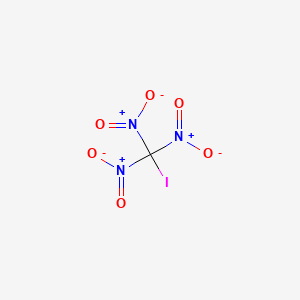
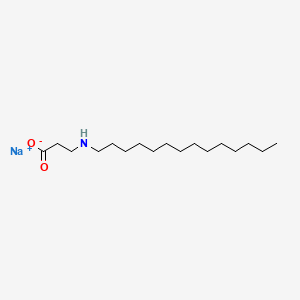
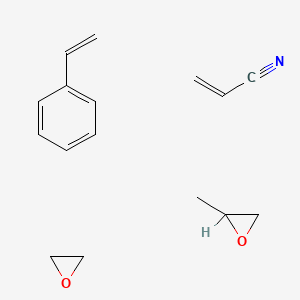
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)
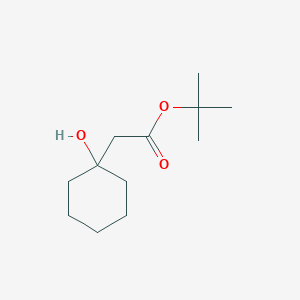
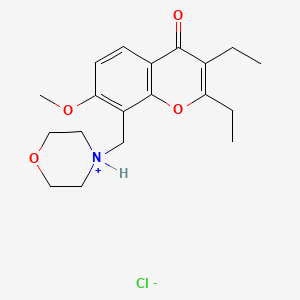
![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)


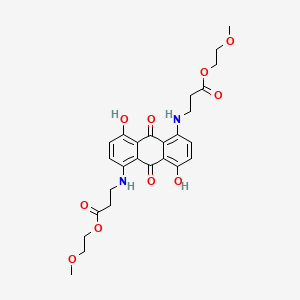
![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)

